Hydroxysaffloryellow A

Traditional Chinese Medicine compatibility Herb-pair pharmacology Selective knock-out methodology

Hydroxysafflor yellow A (HSYA) is the principal bioactive quinochalcone C-glycoside from Carthamus tinctorius L., validated as the maximal contributor in Carthami Flos-Ginseng Radix et Rhizoma Rubra herb-pair formulations. With superior DPPH antiradical power (HSYA > SYA > crude extract), defined PAF receptor antagonism (IC₅₀ 0.99 mmol·L⁻¹ against platelet aggregation), and neuroprotective efficacy benchmarked against nimodipine (6.0 mg/kg equivalent to 0.2 mg/kg in MCAO), HSYA is the evidence-backed choice for formulation development. Pharmaceutical-grade salts at ≥98% purity ensure reproducible stability profiles. Do not substitute with anhydrosafflor yellow B or safflor yellow A.

Molecular Formula C27H32O16
Molecular Weight 612.5 g/mol
Cat. No. B8266900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxysaffloryellow A
Molecular FormulaC27H32O16
Molecular Weight612.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=C2C(=C(C(=O)C(C2=O)(C3C(C(C(C(O3)CO)O)O)O)O)C4C(C(C(C(O4)CO)O)O)O)O)O)O
InChIInChI=1S/C27H32O16/c28-7-12-16(32)19(35)21(37)23(42-12)15-18(34)14(11(31)6-3-9-1-4-10(30)5-2-9)24(39)27(41,25(15)40)26-22(38)20(36)17(33)13(8-29)43-26/h1-6,12-13,16-17,19-23,26,28-38,41H,7-8H2/b6-3+,14-11-
InChIKeyIAVUBSCVWHLRGE-RFTOOIFDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxysafflor Yellow A (HSYA): A Quinochalcone C-Glycoside from Carthamus tinctorius with Defined Bioactivity Profile


Hydroxysafflor yellow A (HSYA) is a water-soluble quinochalcone C-glycoside that constitutes the principal bioactive pigment isolated from the florets of Carthamus tinctorius L. (safflower) [1]. As a mono-chalcone glycoside structure, HSYA exhibits a well-characterized profile of pharmacological activities including PAF receptor antagonism with defined IC₅₀ values of 0.99 mmol·L⁻¹ against washed rabbit platelet aggregation and 0.70 mmol·L⁻¹ against rabbit polymorphonuclear leukocytes aggregation [2]. HSYA is distinguished from its closest structural analogs—most notably anhydrosafflor yellow B (ASYB) and safflor yellow A (SYA)—by its specific glycosylation pattern and the presence of the hydroxyl moiety on the chalcone backbone, features that directly govern its stability profile, receptor-binding kinetics, and differential contribution to the bioactivity of safflower-derived formulations [3].

Hydroxysafflor Yellow A Selection Criteria: Why In-Class Safflower Pigments Are Not Interchangeable


Substitution of HSYA with other safflower-derived quinochalcones—even structurally proximate analogs such as anhydrosafflor yellow B (ASYB) or safflor yellow A (SYA)—is scientifically unsupported due to quantifiable divergence in three critical procurement-relevant parameters: (1) differential herb-pair contribution patterns, with HSYA exhibiting maximal contribution in Carthami Flos-Ginseng Radix et Rhizoma Rubra pair while ASYB shows maximal contribution in Carthami Flos-Glycyrrhizae Radix et Rhizoma pair [1]; (2) divergent antioxidant potency, with HSYA demonstrating higher DPPH radical-scavenging activity (lower IC₅₀) compared to SYA and crude Carthamus tinctorius extract [2]; and (3) distinct formulation stability profiles, with HSYA achieving approximately 40-fold longer half-life in Xuebijing injection compared to aqueous solution [3]. These data establish that generic substitution without HSYA-specific sourcing will produce formulations with altered bioactivity distribution, non-equivalent antioxidant capacity, and unpredictable stability characteristics.

Hydroxysafflor Yellow A Comparative Performance: Quantitative Differentiation from Structural Analogs


HSYA vs. ASYB: Divergent Herb-Pair Contribution Patterns in Safflower Formulations

In a prep-HPLC selective knock-out study, HSYA and anhydrosafflor yellow B (ASYB) demonstrated markedly different contribution hierarchies across eight safflower-containing herb pairs. HSYA exhibited its maximal contribution in the Carthami Flos-Ginseng Radix et Rhizoma Rubra (CF-GR) pair, whereas ASYB showed maximal contribution in the Carthami Flos-Glycyrrhizae Radix et Rhizoma (CF-GL) pair [1]. This indicates that HSYA and ASYB are not functionally interchangeable in complex TCM formulations and that formulation design must account for compound-specific herb-pair interactions.

Traditional Chinese Medicine compatibility Herb-pair pharmacology Selective knock-out methodology

HSYA vs. SYA and CT Extract: Superior DPPH Radical Scavenging Potency

A comparative antioxidant study evaluated HSYA, safflor yellow A (SYA), and crude Carthamus tinctorius (CT) flower extract using the DPPH radical-scavenging assay. The analysis of antiradical power (ARP) demonstrated that HSYA exerted higher scavenging property compared with SYA and CT extract [1]. The CT extract showed total polyphenol content of 3.5 ± 0.2 g gallic acid equivalent (GAE)/100 g and flavonoid content of 330 ± 23 mg catechin equivalent (CE)/100 g [1].

Antioxidant capacity DPPH radical scavenging Flavonoid comparative analysis

HSYA vs. Nimodipine: Equivalent Neuroprotective Efficacy in Focal Cerebral Ischemia

In a middle cerebral artery occlusion (MCAO) rat model of focal cerebral ischemic injury, sublingular vein injection of HSYA at 6.0 mg/kg produced neuroprotective effects comparable to nimodipine at 0.2 mg/kg, with both treatments significantly decreasing neurological deficit scores and reducing infarct area compared with saline control [1]. HSYA at 3.0 mg/kg also exerted significant neuroprotective effects, while the 1.5 mg/kg dose showed a neuroprotective trend without statistical significance [1]. Nimodipine is an established clinical reference agent for cerebral vasospasm.

Cerebral ischemia-reperfusion Neuroprotection MCAO rat model

HSYA vs. Cyclosporin A: Comparable Cardioprotection via Mitochondrial Permeability Transition Pore Modulation

In an anoxia/reoxygenation protocol using cardiac myocytes, HSYA's protective effect against mitochondrial permeability transition pore (mPTP) opening was similar to that of cyclosporin A, an established reference agent known to inhibit mPTP opening [1]. Cells loaded with HSYA showed a cardioprotective pattern similar to that of cyclosporin A [1]. Approximately 50% of the extracellular HSYA concentration crossed the cell membrane during a 2-hour incubation in aerobic myocytes, confirming intracellular access [1].

Cardioprotection Mitochondrial permeability transition pore Anoxia-reoxygenation injury

HSYA vs. HSYA Pharmaceutical Salts: Purity Threshold Differentiation for Pharmaceutical Development

Patent literature indicates that native HSYA prepared by conventional manufacturing processes contains over 10% impurities whose structure and properties remain uncharacterized, introducing quality controllability concerns particularly for injectable formulations [1]. Pharmaceutical salts of HSYA (sodium, potassium, ammonium, calcium, magnesium) have been developed with purity specifications of at least 98% and are characterized as monomer compounds that are safer, more stable, and more controllable than native HSYA while retaining comparable antiplatelet efficacy [1]. The sodium salt variant achieves purity above 98.5% [2].

Pharmaceutical salt development Purity specification Monomer compound characterization

HSYA Formulation Stability: 40-Fold Half-Life Enhancement in Xuebijing Injection vs. Aqueous Solution

Stability studies comparing HSYA in aqueous solution versus Xuebijing (XBJ) injection demonstrated that HSYA follows first-order degradation kinetics under all tested conditions. In XBJ injection, the half-life of HSYA was almost 40 times longer than in aqueous solution [1]. The activation energy (Ea) for HSYA degradation was calculated as 78.53 kJ·mol⁻¹ in aqueous solution and 92.90 kJ·mol⁻¹ in XBJ injection using the Arrhenius equation [1]. The enhanced stability is attributed to micelle formation within the XBJ formulation [1].

Formulation stability Degradation kinetics Half-life comparison

Hydroxysafflor Yellow A Application Scenarios: Evidence-Driven Use Cases for Research and Industrial Procurement


Traditional Chinese Medicine Herb-Pair Formulation Development Requiring CF-GR Pair Optimization

Based on the selective knock-out data establishing that HSYA exhibits maximal bioactivity contribution in the Carthami Flos-Ginseng Radix et Rhizoma Rubra (CF-GR) herb pair [1], investigators developing TCM formulations targeting CF-GR synergistic effects should prioritize HSYA procurement over ASYB or crude safflower extracts. The rank-order contribution hierarchy (CF-GR > CF-SL > CF-AS > CF-AR > CF-GL > CF-SM > CF) provides a quantitative framework for HSYA-specific dosing in multi-herb formulations [1].

Antioxidant Formulation Development Requiring Maximum DPPH Scavenging Per Unit Mass

For applications where antioxidant capacity per unit mass is a critical procurement parameter—such as dietary supplement standardization or functional food ingredient specification—purified HSYA should be selected over SYA or crude Carthamus tinctorius extract based on the demonstrated rank order of DPPH antiradical power (HSYA > SYA > CT extract) [1]. This selection minimizes excipient loading while maximizing radical-scavenging output.

Preclinical Neuroprotection Studies Seeking Natural-Product Alternative to Nimodipine

Investigators conducting preclinical cerebral ischemia studies who require a botanical-derived neuroprotective agent with efficacy benchmarked against an established clinical reference should consider HSYA. The demonstration that HSYA at 6.0 mg/kg produces neuroprotective effects similar to nimodipine at 0.2 mg/kg in the MCAO rat model [1] establishes HSYA as a validated comparator for natural-product neuroprotection research protocols.

Injectable Formulation Development Requiring Validated Stability Specifications

For pharmaceutical development of injectable HSYA formulations, procurement specifications must account for the documented 40-fold half-life differential between XBJ injection and aqueous solution [1]. Additionally, developers requiring high-purity monomeric starting material with defined quality attributes should consider HSYA pharmaceutical salts (sodium, potassium, ammonium, calcium, magnesium) with purity specifications ≥98%, rather than native HSYA isolates containing >10% uncharacterized impurities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxysaffloryellow A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.